molecular formula C12H8ClN3O2 B8669667 methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate

methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate

Cat. No.: B8669667
M. Wt: 261.66 g/mol
InChI Key: SDXQXSGXBGORAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate is a useful research compound. Its molecular formula is C12H8ClN3O2 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate

InChI

InChI=1S/C12H8ClN3O2/c1-18-12(17)6-2-3-7-8(4-6)16-11-9(7)10(13)14-5-15-11/h2-5H,1H3,(H,14,15,16)

InChI Key

SDXQXSGXBGORAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=C(N2)N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 mL round-bottom flask a mixture of methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate (1.1 g, 4.5 mmol) and phosphorous oxychloride (15 mL, 161 mmol) was heated to 90° C. for 16 hours, cooled down to room temperature and evaporated under reduced pressure. The residue was suspended in dichloromethane (20 mL) and filtered through Celite. Evaporation afforded the title compound as an orange solid (360 mg). LCMS m/z 262.0 (M+H)+, retention time (on analytical HPLC)=2.02 minutes.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylic acid methyl ester (215 mg, 0.88 mmol) and POCl3 (2 mL) was heated at 90° C. for 2 hours. Upon cooling the reaction mixture was concentrated in vacuo to give the title compound and used immediately in the subsequent synthesis. LC-MS (1) Rt 1.79 min; m/z (ES+) 262/264.
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

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